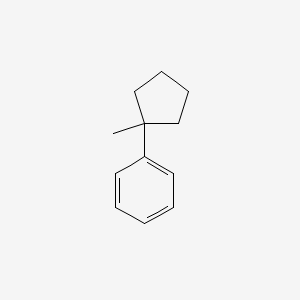
(1-Methylcyclopentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylcyclopentyl)benzene is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 1-methylcyclopentyl group. This compound is part of the alkylbenzene family, where an alkyl group is attached to a benzene ring. Alkylbenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
(1-Methylcyclopentyl)benzene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of benzene with 1-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the electrophile: The 1-methylcyclopentyl chloride reacts with AlCl to form a complex.
Electrophilic aromatic substitution: The benzene ring attacks the electrophile, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反応の分析
Types of Reactions
(1-Methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can convert it to cycloalkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether.
Substitution: HNO for nitration, SO for sulfonation, and Cl or Br for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cycloalkylbenzenes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(1-Methylcyclopentyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.
Biology: It serves as a probe in biochemical studies to understand the interactions of alkylbenzenes with biological molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals and its interactions with biological targets.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of (1-Methylcyclopentyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different functional groups that interact with specific molecular targets.
Binding to Receptors: In biological systems, it may bind to specific receptors or enzymes, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Cyclohexylbenzene: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Toluene: Benzene ring with a methyl group.
Ethylbenzene: Benzene ring with an ethyl group.
Uniqueness
(1-Methylcyclopentyl)benzene is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to other alkylbenzenes. This uniqueness influences its reactivity and interactions in various chemical and biological systems.
特性
CAS番号 |
20049-04-1 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
(1-methylcyclopentyl)benzene |
InChI |
InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChIキー |
LJVPGRVAQLFCHB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















